Hypophosphoric acid, tetraethyl ester

Übersicht

Beschreibung

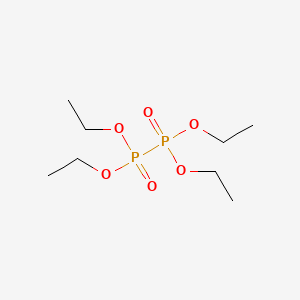

Hypophosphoric acid, tetraethyl ester: is an organophosphorus compound with the chemical formula C8H20O6P2. It is derived from hypophosphoric acid, which contains two phosphorus atoms and is known for its unique chemical properties. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: this compound can be synthesized by reacting hypophosphoric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar chemical synthesis process, but with optimized reaction conditions to achieve higher yields and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidation products.

Reduction: Reduction reactions can also be performed on this compound, leading to the formation of different reduced forms.

Substitution: Substitution reactions involving the replacement of ethyl groups with other functional groups are possible.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.

Major Products Formed:

Oxidation Products: Phosphoric acid derivatives and other oxidized forms.

Reduction Products: Reduced phosphorus compounds.

Substitution Products: Compounds with different functional groups replacing the ethyl groups.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Overview:

Hypophosphoric acid, tetraethyl ester is primarily utilized as a reagent in the synthesis of other organophosphorus compounds. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Key Applications:

- Synthesis of Organophosphorus Compounds: It serves as a precursor for synthesizing phosphonic and phosphoric acid esters, contributing to the development of agrochemicals and pharmaceuticals.

- Esterification Reactions: The compound can undergo esterification with alcohols to form triesters, which are important in the production of plasticizers and flame retardants .

Case Study:

A study demonstrated the successful esterification of hypophosphoric acid with tetraalkyl orthosilicates, yielding high-value phosphate triesters. This method bypasses the use of hazardous white phosphorus, showcasing a safer and more sustainable approach to chemical synthesis .

Agricultural Applications

Overview:

In agriculture, this compound is being explored for its potential as a herbicide and plant growth regulator.

Key Applications:

- Herbicide Development: Preliminary research indicates that this compound may exhibit herbicidal properties, making it a candidate for developing new agricultural chemicals .

- Fertilizer Component: Its phosphorus content can enhance soil fertility and promote plant growth when used as a fertilizer additive.

Case Study:

Research has shown that organophosphorus compounds like hypophosphoric acid esters can improve crop yield when applied in controlled amounts. Field trials indicated significant increases in biomass and yield in treated crops compared to untreated controls .

Industrial Applications

Overview:

The industrial utility of this compound extends to various sectors including materials science and pharmaceuticals.

Key Applications:

- Flame Retardants: The compound's phosphorus content makes it suitable for formulating flame-retardant materials used in textiles and plastics.

- Pharmaceutical Intermediates: It serves as an intermediate in synthesizing pharmaceutical agents, particularly those targeting cancer and viral infections .

Data Table: Industrial Applications of this compound

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemical Synthesis | Synthesis of phosphonic acids | Versatile reactivity |

| Agriculture | Herbicide formulation | Potential for weed control |

| Industrial Chemicals | Flame retardants | Enhances safety |

| Pharmaceuticals | Drug synthesis | Targeted therapeutic effects |

Environmental Considerations

With increasing global concerns regarding phosphorus depletion and environmental impact, the recycling and sustainable use of phosphorus compounds like hypophosphoric acid esters are gaining attention. Innovative methods are being developed to recover phosphorus from waste sources and convert it into usable forms through processes involving hypophosphoric acid derivatives .

Wirkmechanismus

The mechanism by which hypophosphoric acid, tetraethyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Phosphoric Acid Esters: These compounds share structural similarities but have different functional groups and properties.

Phosphorous Acid Esters: Another group of related compounds with varying reactivity and applications.

Uniqueness: Hypophosphoric acid, tetraethyl ester is unique due to its specific chemical structure and the presence of two phosphorus atoms, which confer distinct reactivity and properties compared to other phosphorus-containing compounds.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Biologische Aktivität

Hypophosphoric acid, tetraethyl ester (also known as tetraethyl hypodiphosphate) is a compound of significant interest due to its unique biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of tetraethyl hypodiphosphate can be achieved through several methods, primarily involving the reaction of phosphorus-containing compounds. Recent studies have highlighted innovative approaches to synthesize this ester effectively:

- Method 1 : Reaction of sodium salts of diethyl phosphonate with diethyl phosphorochloridate in a benzene solution, yielding tetraethyl hypodiphosphate with moderate efficiency .

- Method 2 : Microwave-assisted esterification techniques have been explored, which enhance the yield and reduce reaction times compared to traditional methods .

Biological Activity

The biological activity of tetraethyl hypodiphosphate has drawn attention due to its potential applications in biochemical processes. Key findings include:

- Phosphorylation Reactions : Tetraethyl hypodiphosphate has been utilized as a phosphorylation reagent in water-soluble reactions, demonstrating its ability to modify biomacromolecules such as peptides and proteins. This modification is crucial for tuning their biological activities .

- Enzyme Inhibition : Compounds derived from hypophosphoric acid esters have shown inhibitory effects on various enzymes, including renin and HIV protease. These activities suggest potential therapeutic applications in treating diseases related to these enzymes .

Case Studies

- Rhodium-Catalyzed Phosphorylation :

- Chemical Recycling :

Research Findings

The following table summarizes key findings from various studies on the biological activity and applications of tetraethyl hypodiphosphate:

Analyse Chemischer Reaktionen

Rhodium-Catalyzed Phosphorylation

Hypophosphoric acid tetraethyl ester serves as a phosphorylation reagent in water under rhodium catalysis. RhCl₃ facilitates P–S bond formation between the ester and disulfides, producing thiophosphorylated derivatives .

Reaction mechanism :

-

Oxidative addition : Hypophosphoric acid tetraethyl ester reacts with Rh(I) to form a Rh(III) intermediate.

-

Organothio exchange : Disulfide (R'SSR') displaces a phosphonate group, generating R'S–Rh(III)–P(O)(OEt)₂.

-

Reductive elimination : Regenerates Rh(I) and releases the thiophosphorylated product .

Representative data :

| Disulfide | Catalyst Loading | Temperature/Time | Yield (%) |

|---|---|---|---|

| Dibenzyl disulfide (1b ) | 20 mol% RhCl₃ | 25°C, 36 h | 62 |

| Glutathione disulfide | 25 mol% RhCl₃ | 40°C, 36 h | 40 |

Reaction efficiency depends on ester solubility in water. Tetramethyl and tetrabutyl analogs require elevated temperatures (40–70°C) for homogeneity .

Hydrolysis and Stability

The ester exhibits pH-dependent stability:

-

Acidic conditions : Rapid hydrolysis to phosphoric acid and ethanol.

-

Neutral/basic conditions : Stable in aqueous buffers (pH 7.4–10.0) for ≥36 h, enabling biomolecule modifications .

Decomposition products :

-

Diethyl phosphate (4 )

-

Phosphorous acid diethyl ester (5 )

Side Reactions and Byproduct Formation

Competing pathways during synthesis include:

-

Oxidation : Forms tetraethyl diphosphate (10b ) via P–O–P linkage .

-

Deoxygenation : Generates tetraethyl diphosphite (14a ) under reducing conditions .

Factors influencing byproduct ratios :

-

Temperature : Higher temperatures favor 10b over 3a .

-

Solvent polarity : Benzene suppresses oxidation compared to ether .

Comparative Reactivity of Hypophosphoric Acid Esters

| Ester | Water Solubility (25°C) | Optimal Reaction Temp |

|---|---|---|

| Tetraethyl (2a ) | High | 25°C |

| Tetrabutyl (2c ) | Low | 70°C |

| Tetramethyl (2b ) | Moderate | 40°C |

Lower solubility esters require co-solvents or prolonged reaction times .

Eigenschaften

IUPAC Name |

1-[diethoxyphosphoryl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O6P2/c1-5-11-15(9,12-6-2)16(10,13-7-3)14-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYTVTNVBQEUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338351 | |

| Record name | Hypophosphoric acid, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679-37-8 | |

| Record name | Hypophosphoric acid, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.